molecular formula C36H53NO12 B1606990 Nervosine CAS No. 23179-26-2

Nervosine

Cat. No.: B1606990
CAS No.: 23179-26-2
M. Wt: 691.8 g/mol
InChI Key: LLZLNFVFAZZRDM-NYGIAEFMSA-N
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Description

Nervosine is a pyrrolizidine alkaloid isolated from the plant Liparis nervosa. Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds known for their diverse pharmacological properties and potential toxicity. This compound has garnered attention due to its unique chemical structure and biological activities, particularly its antitumor properties .

Preparation Methods

Nervosine can be isolated from the whole plant of Liparis nervosa. The isolation process involves extensive spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) . The synthetic routes and reaction conditions for this compound involve the extraction of the plant material followed by purification steps to isolate the compound in its pure form.

Chemical Reactions Analysis

Nervosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding N-oxides, while reduction can yield reduced pyrrolizidine derivatives .

Scientific Research Applications

Nervosine has been extensively studied for its antitumor activity. Research has shown that this compound induces autophagy and apoptosis in human colorectal cancer cells. The compound has been found to activate the intrinsic pathway of apoptosis by triggering caspase-9, -3, and -7. Additionally, this compound regulates autophagic markers, including the increase of LC3-II and beclin 1 proteins, and the decrease of p62 protein . These properties make this compound a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of nervosine involves the induction of autophagy and apoptosis in cancer cells. This compound activates the mitogen-activated protein kinase (MAPK) signaling pathway, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK1/2), and p38. This activation leads to the suppression of the p53 signaling pathway, which is crucial for cell cycle regulation and apoptosis . The molecular targets of this compound include caspases and autophagic markers, which play a significant role in its antitumor effects.

Comparison with Similar Compounds

Nervosine is part of a broader class of pyrrolizidine alkaloids, which include compounds such as lindelofidine and laburnine . These compounds share similar chemical structures but differ in their biological activities and toxicity profiles. This compound’s unique ability to induce both autophagy and apoptosis sets it apart from other pyrrolizidine alkaloids, making it a valuable compound for further research and potential therapeutic applications .

Conclusion

This compound is a fascinating compound with significant potential in scientific research and medicine. Its unique chemical structure and biological activities, particularly its antitumor properties, make it a promising candidate for further study. Understanding the preparation methods, chemical reactions, and mechanism of action of this compound can pave the way for new therapeutic applications and advancements in the field of medicinal chemistry.

Properties

IUPAC Name

[(8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 4-[(2R,3R,4S,5S,6R)-3-[(3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-bis(3-methylbut-2-enyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H53NO12/c1-19(2)7-9-21-14-24(34(44)45-18-23-11-13-37-12-5-6-25(23)37)15-22(10-8-20(3)4)32(21)48-36-33(30(42)28(40)26(16-38)47-36)49-35-31(43)29(41)27(17-39)46-35/h7-8,14-15,23,25-31,33,35-36,38-43H,5-6,9-13,16-18H2,1-4H3/t23?,25-,26-,27+,28-,29+,30+,31-,33-,35?,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZLNFVFAZZRDM-NYGIAEFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(O3)CO)O)O)CC=C(C)C)C(=O)OCC4CCN5C4CCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=CC(=CC(=C1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC3[C@@H]([C@H]([C@@H](O3)CO)O)O)CC=C(C)C)C(=O)OCC4CCN5[C@@H]4CCC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H53NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20945848
Record name (Hexahydro-1H-pyrrolizin-1-yl)methyl 3,5-bis(3-methylbut-2-en-1-yl)-4-[(2-O-pentofuranosylhexopyranosyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

691.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23179-26-2
Record name Nervosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023179262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Hexahydro-1H-pyrrolizin-1-yl)methyl 3,5-bis(3-methylbut-2-en-1-yl)-4-[(2-O-pentofuranosylhexopyranosyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20945848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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